molecular formula C17H21NO2S B1673323 N-hydroxy-7-(naphthalen-2-ylthio)heptanamide CAS No. 926908-04-5

N-hydroxy-7-(naphthalen-2-ylthio)heptanamide

Cat. No. B1673323
M. Wt: 303.4 g/mol
InChI Key: KPNNXHVGOKRBEF-UHFFFAOYSA-N
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Description

“N-hydroxy-7-(naphthalen-2-ylthio)heptanamide” is a potent, cell-permeable HDAC inhibitor with an IC50 of 100 nM . Its molecular formula is C17H21NO2S .


Molecular Structure Analysis

The molecular structure of “N-hydroxy-7-(naphthalen-2-ylthio)heptanamide” is represented by the SMILES string: C1=CC=C2C=C(C=CC2=C1)SCCCCCCC(=O)NO . Its molecular weight is 303.4 g/mol .

Scientific Research Applications

Protein Kinase Inhibition

Naphthalenesulfonamides, including compounds structurally related to N-hydroxy-7-(naphthalen-2-ylthio)heptanamide, have been studied for their potential to inhibit protein kinases. These compounds act as potent calmodulin antagonists and exhibit selective inhibition toward certain protein kinases, which is crucial for understanding signal transduction pathways and developing therapeutic agents for various diseases H. Hidaka et al., 1984.

Naphthalene Diimides (NDIs) Applications

NDIs and their derivatives have seen extensive research for their applications in supramolecular chemistry, sensors, molecular switching devices, ion-channels, gelators for sensing aromatic systems, catalysis, and DNA intercalations. This research outlines the synthesis, properties, and a wide range of applications of NDIs, highlighting their versatility in scientific research M. Kobaisi et al., 2016.

Environmental Applications

Studies on the kinetics of naphthalene adsorption on activated carbon from various solutions have provided insights into the removal of naphthalene compounds from the environment. Understanding the adsorption kinetics is essential for developing efficient methods for purifying water and air from naphthalene pollutants B. Cabal et al., 2009.

Anticancer Evaluation

Research into naphthalene derivatives has also explored their potential anticancer properties. Certain naphthalene-based compounds have been evaluated for their efficacy against breast cancer cell lines, indicating the potential for therapeutic applications in oncology Salahuddin et al., 2014.

Corrosion Inhibition

Naphthalen-2-yl naphthalene-2-carboxamide and its derivatives have been studied for their anti-corrosive properties on carbon steel in acidic conditions. These studies are crucial for developing materials that can withstand corrosion, extending their lifespan in industrial applications P. Kannan et al., 2018.

Future Directions

The combination of “N-hydroxy-7-(naphthalen-2-ylthio)heptanamide” and sorafenib with radiation therapy has been suggested as a novel curative approach for the treatment of ATC . This combination therapy was found to be more effective against ATC than therapy with “N-hydroxy-7-(naphthalen-2-ylthio)heptanamide” or sorafenib with radiation alone .

properties

IUPAC Name

N-hydroxy-7-naphthalen-2-ylsulfanylheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c19-17(18-20)9-3-1-2-6-12-21-16-11-10-14-7-4-5-8-15(14)13-16/h4-5,7-8,10-11,13,20H,1-3,6,9,12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNNXHVGOKRBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SCCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583131
Record name N-Hydroxy-7-[(naphthalen-2-yl)sulfanyl]heptanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-7-(naphthalen-2-ylthio)heptanamide

CAS RN

926908-04-5
Record name N-Hydroxy-7-[(naphthalen-2-yl)sulfanyl]heptanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Spartalis, K Kotrotsios, D Chrysikos… - Current …, 2021 - ingentaconnect.com
Background/Aim: Papillary Thyroid Cancer (PTC) is the most common type of endocrine malignancy. Although PTC has an excellent prognosis, the recurrent or metastatic disease could …
Number of citations: 16 www.ingentaconnect.com

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